An In-depth Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to (E)-3-(6-Aminopyridin-3-yl)acrylic Acid for Researchers and Drug Development Professionals
Introduction: (E)-3-(6-Aminopyridin-3-yl)acrylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and an acrylic acid moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the aminopyridine core suggests potential interactions with various biological targets, while the acrylic acid portion offers a reactive handle for further chemical modifications and covalent interactions. This technical guide provides a comprehensive overview of the known and predicted chemical properties, synthesis methodologies, and potential biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While experimental data for (E)-3-(6-Aminopyridin-3-yl)acrylic acid is limited in publicly available literature, its properties can be estimated based on its structure and data from analogous compounds. The following table summarizes these key characteristics.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈N₂O₂ | - |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 167837-43-6 | |
| Appearance | Solid | |
| Melting Point | Not available (predicted to be >200 °C) | Prediction |
| Boiling Point | 416.2 ± 35.0 °C (Predicted for a similar isomer) | Analogy |
| Density | 1.361 ± 0.06 g/cm³ (Predicted for a similar isomer) | Analogy |
| pKa (acidic) | ~4-5 (Predicted for the carboxylic acid) | Prediction[1] |
| pKa (basic) | ~5-6 (Predicted for the pyridine nitrogen) | Prediction[1] |
| Solubility | Sparingly soluble in water; likely soluble in DMSO and methanol. | Prediction |
Spectral Data (Predicted and Analogous)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The following table outlines the predicted chemical shifts (δ) in ppm for (E)-3-(6-Aminopyridin-3-yl)acrylic acid, based on the known data for (E)-3-(pyridin-3-yl)acrylic acid and general substituent effects.[2][3]
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H (α-vinylic) | 6.3 - 6.6 | C (Carboxyl) | 168 - 172 |
| H (β-vinylic) | 7.5 - 7.8 | C (β-vinylic) | 140 - 145 |
| H (pyridine, H2) | ~8.0 | C (α-vinylic) | 120 - 125 |
| H (pyridine, H4) | ~7.2 | C (pyridine, C3) | 130 - 135 |
| H (pyridine, H5) | ~6.5 | C (pyridine, C6) | 155 - 160 |
| NH₂ | 5.0 - 6.0 (broad) | C (pyridine, C5) | 108 - 112 |
| COOH | 12.0 - 13.0 (broad) | C (pyridine, C2) | 145 - 150 |
| C (pyridine, C4) | 125 - 130 |
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups.[2][4][5]
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹
-
N-H stretch (Amine): Two sharp to medium bands around 3300-3500 cm⁻¹
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹
-
C=C stretch (Alkene and Pyridine): Medium to weak bands in the 1600-1650 cm⁻¹ region
-
C-N stretch: Bands in the 1250-1350 cm⁻¹ region.
-
O-H bend (Carboxylic Acid): A broad band around 920 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For (E)-3-(6-Aminopyridin-3-yl)acrylic acid, the expected m/z for the molecular ion would be approximately 164.16.[2][6] Fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragmentation of the pyridine ring.
Synthesis Methodologies
Two primary synthetic routes are plausible for the preparation of (E)-3-(6-Aminopyridin-3-yl)acrylic acid: the Knoevenagel condensation and the Heck reaction.
Experimental Protocol 1: Knoevenagel Condensation
This is a widely used method for forming α,β-unsaturated acids from aldehydes and compounds with active methylene groups, such as malonic acid.[7][8][9][10]
Reaction Scheme: 6-aminopyridine-3-carbaldehyde + Malonic acid → (E)-3-(6-Aminopyridin-3-yl)acrylic acid + H₂O + CO₂
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 6-aminopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. This will precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Knoevenagel condensation workflow for synthesis.
Experimental Protocol 2: Heck Reaction
The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an unsaturated halide with an alkene.[11][12][13][14]
Reaction Scheme: 3-Bromo-6-aminopyridine + Acrylic acid → (E)-3-(6-Aminopyridin-3-yl)acrylic acid + HBr
Detailed Methodology:
-
Reactant and Catalyst Preparation: To a sealed reaction vessel, add 3-bromo-6-aminopyridine (1.0 eq), acrylic acid (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq), and a base such as triethylamine (Et₃N, 2.0 eq).
-
Solvent: Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and dilute it with water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
The aminopyridine scaffold is a well-established pharmacophore in drug discovery, known to interact with several important biological targets.
Aminopyridines as Voltage-Gated Potassium Channel Blockers
Aminopyridine derivatives are known to be blockers of voltage-gated potassium (K⁺) channels.[2] This action can restore nerve impulse conduction in demyelinated axons, a mechanism utilized in the treatment of certain neurological disorders. The blockade is typically dose-dependent and occurs from the intracellular side of the channel when it is in the open state.[15][16]
Caption: Mechanism of voltage-gated K+ channel blockade.
Pyridine Derivatives as Kinase Inhibitors
Many pyridine-containing compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[17][18][19][20][21]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Aminopyridine derivatives have been designed as EGFR inhibitors, competing with ATP for the binding site in the kinase domain.[19]
Caption: Inhibition of the EGFR signaling pathway.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is crucial for cytokine signaling. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Aminopyridine derivatives have been investigated as inhibitors of JAKs, blocking the phosphorylation and subsequent activation of STAT proteins.[20]
Caption: Inhibition of the JAK/STAT signaling pathway.
Experimental Protocol: Kinase Inhibitor Screening Assay
To evaluate the potential of (E)-3-(6-Aminopyridin-3-yl)acrylic acid as a kinase inhibitor, a general in vitro screening assay can be performed.[11][15][20][22]
Principle: This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation of a substrate. The inhibitory effect of the test compound is determined by the reduction in ADP formation.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of (E)-3-(6-Aminopyridin-3-yl)acrylic acid in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).
-
Initiate the kinase reaction by adding the reaction buffer to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection reagent that converts the produced ADP to a measurable signal (e.g., luminescence or fluorescence).
-
Read the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.
-
Conclusion
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is a compound with significant potential for drug discovery, primarily due to its aminopyridine core. While specific experimental data is scarce, this guide provides a robust framework based on predictions and analogies to related structures. The outlined synthesis protocols offer practical starting points for its preparation. The potential biological activities as a potassium channel blocker and a kinase inhibitor warrant further investigation through in vitro and in vivo studies. This technical guide serves as a valuable resource for researchers embarking on the exploration of this promising molecule and its derivatives for therapeutic applications.
References
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- 13. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) MS spectrum [chemicalbook.com]
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- 16. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. rsc.org [rsc.org]
- 19. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [ch.promega.com]
- 21. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
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